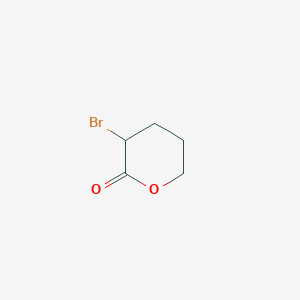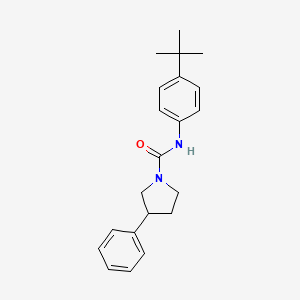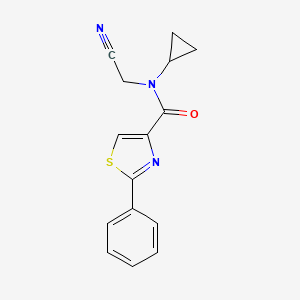
3-bromotetrahydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromotetrahydro-2H-pyran-2-one is a chemical compound with the molecular formula C5H7BrO2 . It has an average mass of 179.01 Da and a monoisotopic mass of 163.983673 Da . It is a useful research chemical used in the preparation of diazole lactams as CCR1 receptor antagonists, which are useful in treating CCR1-mediated diseases .
Molecular Structure Analysis
The molecular structure of 3-bromotetrahydro-2H-pyran-2-one is represented by the SMILES stringC1CC(COC1)Br . The InChI string is InChI=1S/C5H9BrO/c6-5-2-1-3-7-4-5/h5H,1-4H2 . Physical And Chemical Properties Analysis
The physical and chemical properties of 3-bromotetrahydro-2H-pyran-2-one include a density of 1.5±0.1 g/cm^3, a boiling point of 178.0±33.0 °C at 760 mmHg, and a vapor pressure of 1.4±0.3 mmHg at 25°C . The compound also has an enthalpy of vaporization of 39.7±3.0 kJ/mol, a flash point of 69.2±26.5 °C, and an index of refraction of 1.492 .Scientific Research Applications
Synthesis and Chemical Properties
Synthon for 2H-Pyran-2-ones
3-bromotetrahydro-2H-pyran-2-one is used in the synthesis of various 2H-pyran-2-ones. These compounds are synthesized through Pd(0)-catalyzed coupling reactions, and are applicable in the synthesis of lucibufagins and bufadienolides, indicating their potential in producing complex organic compounds (Liu & Meinwald, 1996).
Improved Preparation for Diels-Alder Cycloadditions
An improved preparation method for 3-bromotetrahydro-2H-pyran-2-one makes it a more efficient ambiphilic diene in Diels-Alder cycloadditions, enhancing its utility in organic syntheses (Posner, Afarinkia, & Dai, 2003).
Diverse Synthetic Pathways
This compound is versatile in catalysis, demonstrating divergent pathways under N-heterocyclic carbene catalysis, leading to different unsaturated acyl azoliums (Wang et al., 2013).
Biological and Environmental Applications
CO2-Derived Lactone Platform
3-bromotetrahydro-2H-pyran-2-one is related to the synthesis of 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), a CO2-derived lactone. EVP is significant in synthesizing high CO2-content polymers, indicating environmental applications (Rapagnani & Tonks, 2022).
Seed Germination Stimulants
Derivatives of 2H-pyran-2-one, which can be synthesized from compounds like 3-bromotetrahydro-2H-pyran-2-one, are identified in smoke and promote seed germination in various plant species (Flematti et al., 2009).
Anti-corrosion Applications
Pyran-2-one derivatives show potential in anti-corrosion applications for metals, suggesting the utility of 3-bromotetrahydro-2H-pyran-2-one in protective coatings (El Hattak et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromooxan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c6-4-2-1-3-8-5(4)7/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGZDTPHFDBLGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)OC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromotetrahydro-2H-pyran-2-one | |
CAS RN |
55974-69-1 |
Source


|
| Record name | 3-bromooxan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1,3-Benzothiazol-2-yl)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2604537.png)


![2-(3-chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2604540.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2604542.png)
![{[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2604548.png)


![4-[3-(2,3,4-Trimethoxyphenyl)acryloyl]phenyl 4-nitrobenzenecarboxylate](/img/structure/B2604552.png)

![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2604555.png)
